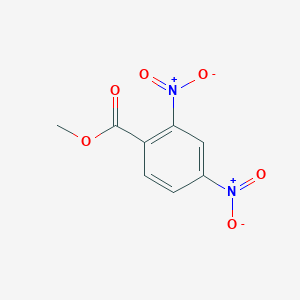

Methyl 2,4-dinitrobenzoate

Description

Properties

IUPAC Name |

methyl 2,4-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892586 | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18959-17-6 | |

| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight of Methyl 2,4-dinitrobenzoate

An In-depth Technical Guide to Methyl 2,4-dinitrobenzoate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a nitroaromatic compound with applications in organic synthesis and potential relevance in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 226.14 g/mol | [1][2] |

| Exact Mass | 226.02258592 Da | [1][2] |

| Molecular Formula | C₈H₆N₂O₆ | [1][2][3] |

| CAS Number | 18959-17-6 | [1][2][4] |

| Melting Point | 70 °C | [3] |

| Flash Point | 174.1 °C | [1] |

| Vapor Pressure | 2.8 x 10⁻⁵ mmHg at 25°C | [1] |

| Refractive Index | 1.592 | [1] |

Synthesis

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of methyl benzoate via a nitration reaction. A general workflow for this synthesis is illustrated below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Nitration of Methyl Benzoate

This protocol is a representative method for the synthesis of dinitro-derivatives of methyl benzoate, adapted from general nitration procedures for aromatic esters.[5][6]

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Beakers

-

Buchner funnel and filter paper

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Ethanol or Methanol for recrystallization

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. The addition should be done slowly in an ice bath to dissipate the heat generated.

-

Reaction Setup: Place a measured quantity of methyl benzoate into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution while maintaining the temperature of the reaction mixture below 15°C. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the completion of the dinitration.

-

Work-up: Pour the reaction mixture slowly over crushed ice with constant stirring. The crude this compound will precipitate as a solid.

-

Isolation and Neutralization: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water, followed by a cold 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with cold deionized water again until the washings are neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

-

Drying and Characterization: Dry the purified product in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques like NMR and IR spectroscopy.

Applications in Research and Drug Development

Nitroaromatic compounds, including dinitrobenzoate esters, are valuable intermediates in various chemical syntheses and have been explored for their biological activities.

Synthetic Intermediate

This compound serves as a precursor in the synthesis of other organic molecules. The nitro groups can be reduced to amino groups, which are versatile functional groups for further chemical modifications.[7] This makes it a useful starting material for the preparation of dyes, polymers, and other specialty chemicals.[5]

Potential Pharmacological Relevance

While specific studies on the drug development applications of this compound are not extensively documented, related compounds have shown biological activity.

-

Antifungal Activity: Dinitrobenzoate esters have demonstrated multi-target antifungal activity against organisms like Candida albicans.[7] This suggests that this compound could be a scaffold for the development of new antifungal agents.

-

Role of the Methyl Group in Drug Design: The methyl group can significantly influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[8] It can affect solubility, metabolic stability, and the binding affinity to target proteins.[8]

-

Signaling Pathway in Antifungal Action (Hypothetical): The fungicidal action of nitroaromatic compounds can involve the generation of reactive oxygen species (ROS), leading to cellular damage, or the inhibition of essential fungal enzymes. A hypothetical signaling pathway is depicted below.

Caption: Hypothetical mechanism of fungicidal action for a nitroaromatic compound.

Professionals in drug development can consider this compound as a fragment or starting material for synthesizing novel compounds with potential therapeutic applications, particularly in the area of antimicrobial agents. Further research is necessary to fully elucidate its biological activity and potential as a drug lead.

References

- 1. echemi.com [echemi.com]

- 2. 1-(Methoxycarbonyl)-2,4-dinitrobenzene | C8H6N2O6 | CID 75916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | 18959-17-6 [chemicalbook.com]

- 5. aiinmr.com [aiinmr.com]

- 6. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 7. Methyl 2-methyl-4,5-dinitrobenzoate|240.17 [benchchem.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2,4-dinitrobenzoate from 2,4-dinitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2,4-dinitrobenzoate from 2,4-dinitrobenzoic acid via Fischer esterification. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis. This document details the experimental protocol, reaction mechanism, and key quantitative data to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of 2,4-dinitrobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is used.

Reaction:

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below.

Figure 1: Mechanism of Fischer Esterification.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 177-180 |

| Methanol | CH₄O | 32.04 | -97.6 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 |

| This compound | C₈H₆N₂O₆ | 226.15 | 70 [1] |

Note: The yield for this specific reaction is not widely reported but is expected to be in the range of 70-90% based on similar Fischer esterification procedures.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

2,4-Dinitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

Reaction Procedure

The overall workflow for the synthesis and purification is depicted below.

Figure 2: Experimental Workflow for Synthesis and Purification.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of acid).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction time can vary, and it is recommended to monitor the reaction progress by thin-layer chromatography (TLC). A reflux time of 4 to 12 hours is typical for similar reactions.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a beaker containing ice-water. This will cause the crude product to precipitate.

-

Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to obtain a crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods:

-

Melting Point: Determine the melting point of the purified product. The literature value is 70 °C.[1]

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

The esterification reaction should be performed in a well-ventilated area.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should adapt the protocol as needed based on their specific laboratory conditions and available equipment.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,4-dinitrobenzoate

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2,4-dinitrobenzoate. Due to the strongly electron-withdrawing nature of the two nitro groups and the carboxyl group, the aromatic protons are significantly deshielded, resulting in a spectrum with characteristic downfield shifts. This document outlines the predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a visualization of the proton coupling relationships, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃ is summarized in the table below. The predictions are based on established principles of NMR spectroscopy, including the additive effects of substituents on the chemical shifts of aromatic protons. The electron-withdrawing nitro groups and the methyl ester group cause a significant downfield shift for all aromatic protons compared to benzene (δ 7.3 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~ 8.95 | Doublet (d) | 1H | Jmeta (H3-H5) ≈ 2.5 Hz |

| H-5 | ~ 8.60 | Doublet of Doublets (dd) | 1H | Jortho (H5-H6) ≈ 8.5 Hz, Jmeta (H5-H3) ≈ 2.5 Hz |

| H-6 | ~ 8.00 | Doublet (d) | 1H | Jortho (H6-H5) ≈ 8.5 Hz |

| -OCH₃ | ~ 4.05 | Singlet (s) | 3H | N/A |

Structural and Proton Coupling Diagram

The following diagram illustrates the structure of this compound and the spin-spin coupling relationships between the aromatic protons.

Caption: Structure and ¹H NMR coupling pathways for this compound.

Experimental Protocol

This section details a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent may vary based on sample solubility.[1]

-

For a precise chemical shift reference, ensure the solvent contains an internal standard, such as tetramethylsilane (TMS) at 0 ppm.

-

Transfer the resulting solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[1]

-

Shim the magnetic field to optimize its homogeneity across the sample. Proper shimming is essential for obtaining sharp, well-resolved peaks.[1]

3. Data Acquisition:

-

Perform a standard one-dimensional ¹H NMR experiment.

-

Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).

-

Adjust the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Set an appropriate relaxation delay (e.g., 1-5 seconds) to ensure full proton relaxation between pulses for accurate integration.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Perform a baseline correction to create a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or using the known residual solvent peak.

-

Integrate the area under each signal to determine the relative ratio of protons.

-

Analyze the peak multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) to elucidate the proton-proton coupling network.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2,4-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2,4-dinitrobenzoate. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predictive models and comparative data from structurally related analogs to offer a robust estimation of the chemical shifts. This document outlines the methodologies for these predictions, presents the data in a structured format, and provides a detailed experimental protocol for acquiring such data.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a methyl ester group and two nitro groups at positions 2 and 4. The electronic environment of each carbon atom in the molecule is significantly influenced by these substituents. The strongly electron-withdrawing nature of the two nitro groups and the methyl ester group results in a complex and informative ¹³C NMR spectrum. Understanding these chemical shifts is crucial for the structural elucidation and purity assessment of this and related compounds in various research and development settings, including synthetic chemistry and drug discovery.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The values are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. These predictions are derived from established substituent effects observed in analogous compounds such as methyl benzoate, methyl 2-nitrobenzoate, and methyl 4-nitrobenzoate.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 163.5 |

| C-1 | 134.0 |

| C-2 | 149.5 |

| C-3 | 122.0 |

| C-4 | 151.0 |

| C-5 | 129.0 |

| C-6 | 132.5 |

| O-CH₃ | 53.5 |

Comparative Experimental Data of Related Compounds

To provide context for the predicted shifts, the experimental ¹³C NMR data for methyl benzoate and its mono-nitro derivatives are presented below. The solvent is CDCl₃.

| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | O-CH₃ |

| Methyl benzoate | 166.7 | 130.4 | 129.4 | 128.8 | 132.6 | 128.8 | 129.4 | 51.7 |

| Methyl 2-nitrobenzoate | ~164 | ~132 | ~148 | ~124 | ~133 | ~129 | ~131 | ~53 |

| Methyl 3-nitrobenzoate[1] | 164.7 | 131.7 | 127.2 | 148.1 | 129.5 | 135.1 | 124.3 | 52.6 |

| Methyl 4-nitrobenzoate | 165.1 | 135.4 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 52.8 |

Experimental Protocols

A general experimental procedure for acquiring a high-quality ¹³C NMR spectrum of this compound is as follows:

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.

-

Sample Amount: Dissolve approximately 20-50 mg of the compound in a suitable deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for this type of compound. Ensure the sample is fully dissolved.

-

Procedure:

-

Weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Gently agitate or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely and ensure the exterior is clean before insertion into the spectrometer.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer Frequency: Use a spectrometer with a proton frequency of 400 MHz or higher for better resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Angle: A 30° flip angle is recommended to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shifts.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the peaks corresponding to the carbon atoms of the molecule.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for ¹³C NMR analysis.

Caption: Molecular structure of this compound with labeled carbon positions.

Caption: A generalized workflow for ¹³C NMR analysis.

References

Infrared spectroscopy of Methyl 2,4-dinitrobenzoate functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2,4-dinitrobenzoate

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this compound. It details the characteristic vibrational frequencies of its core functional groups, outlines a standard experimental protocol for spectral acquisition, and visually represents the analytical workflow and structure-spectrum correlations.

Core Principles of IR Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the structural elements of organic compounds.[1] The method measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

This compound is comprised of a methyl ester group and two nitro groups attached to a benzene ring.[1] Its IR spectrum is a composite of absorptions arising from these distinct moieties. The most prominent features are the strong stretching vibrations of the nitro (NO₂) and carbonyl (C=O) groups, which are highly polar and therefore produce intense absorption bands.[2]

Data Presentation: Vibrational Frequencies of Functional Groups

The following table summarizes the key infrared absorption bands for the functional groups present in this compound. The precise positions of these bands can be influenced by the electronic environment within the molecule.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| **Nitro Group (NO₂) ** | Asymmetric Stretch (ν_as) | 1550–1475 | Strong |

| Symmetric Stretch (ν_s) | 1360–1290 | Strong | |

| Ester Group (-COOCH₃) | Carbonyl C=O Stretch | 1750–1735 | Strong |

| C-O Stretch | 1310–1250 | Medium-Strong | |

| Aromatic Ring | C=C Stretch (in-ring) | ~1600 and ~1475 | Medium-Weak |

| Aromatic C-H Stretch | 3100–3000 | Weak | |

| Aliphatic Group (-CH₃) | C-H Stretch | 2950–2800 | Medium-Weak |

| C-H Bend | ~1375 | Medium-Weak | |

| C-N Linkage | C-N Stretch | 890-835 | Medium |

Data compiled from sources:[1][2][3][4][5][6][7]

Experimental Protocol: Solid-State FT-IR Spectroscopy (KBr Pellet Method)

This protocol details the standard procedure for obtaining a high-quality infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

A. Materials and Equipment

-

This compound (solid sample)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle[3]

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer

B. Procedure

-

Drying: Ensure both the KBr powder and the sample are free of moisture, as water shows a very broad O-H absorption that can obscure parts of the spectrum. Dry in an oven at ~110°C for several hours and store in a desiccator.

-

Sample Preparation: Place approximately 1-2 mg of the this compound sample into the agate mortar. Add about 100-200 mg of dry KBr powder.

-

Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[3] The fine particle size is crucial to reduce scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.[3]

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands using the data in the table above.

Visualization of Workflow and Correlations

The following diagrams illustrate the experimental workflow for IR analysis and the logical correlation between the molecular structure of this compound and its spectral features.

Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Correlation between functional groups of the molecule and their IR absorption regions.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl 2,4-dinitrobenzoate

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2,4-dinitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, and outlines a comprehensive experimental protocol for acquiring the mass spectrum of this compound.

Introduction

This compound is a nitroaromatic compound with a molecular weight of 226.14 g/mol . Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in various analytical workflows, including metabolite identification, impurity profiling, and chemical synthesis confirmation. This guide elucidates the characteristic fragmentation pattern of this compound, providing a foundational resource for its analysis.

Mass Spectrometry Fragmentation Analysis

Upon electron ionization, this compound undergoes a series of predictable fragmentation events. The initial step is the formation of the molecular ion (M+•) at m/z 226. The subsequent fragmentation is dominated by the loss of the methoxy group, cleavages related to the nitro groups, and further degradation of the aromatic ring.

A key fragmentation pathway involves the loss of the methoxy radical (•OCH₃) from the molecular ion, leading to the formation of a highly stable acylium ion at m/z 195. This fragment is often the base peak or one of the most abundant ions in the spectrum. Further fragmentation can proceed through the loss of one or both nitro groups (NO₂) and carbon monoxide (CO).

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The relative intensities are based on typical fragmentation patterns for this class of compounds.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 226 | [C₈H₆N₂O₆]⁺• (Molecular Ion) | 15 |

| 195 | [M - •OCH₃]⁺ | 100 |

| 180 | [M - NO₂]⁺• | 20 |

| 165 | [M - •OCH₃ - NO]⁺ | 30 |

| 149 | [M - •OCH₃ - NO₂]⁺ | 45 |

| 121 | [C₇H₅O]⁺ | 25 |

| 103 | [C₇H₅N]⁺• | 10 |

| 75 | [C₆H₃]⁺ | 35 |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion, which then undergoes a series of cleavages to yield characteristic fragment ions. The logical progression of these fragmentation events is visualized in the pathway diagram below.

Caption: Electron ionization fragmentation pathway of this compound.

Experimental Protocol

This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

4.2. Instrumentation and Conditions

-

Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent, equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS): An Agilent 5977A MSD or a comparable single quadrupole or ion trap mass spectrometer.

4.3. GC Parameters

-

Injector: Split/splitless injector operated in split mode.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Maintain at 280 °C for 5 minutes.

-

4.4. MS Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

MS Transfer Line Temperature: 280 °C.

4.5. Data Acquisition and Analysis

-

Acquire the data using the instrument's control and data acquisition software.

-

Process the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Generate the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it with the data presented in this guide and/or with reference spectra from libraries such as the NIST Mass Spectral Library.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by a prominent fragment at m/z 195, corresponding to the loss of a methoxy group. Understanding this and other key fragmentation pathways is essential for the accurate identification and structural elucidation of this compound in complex matrices. The experimental protocol provided herein offers a robust starting point for researchers to obtain high-quality mass spectral data for this compound and related nitroaromatic compounds.

Solubility of Methyl 2,4-dinitrobenzoate in methanol and other organic solvents

An In-depth Technical Guide on the Solubility of Methyl 2,4-dinitrobenzoate in Methanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this document presents solubility data for a structurally analogous compound, 1-chloro-2,4-dinitrobenzene, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are outlined, equipping researchers with the necessary methodologies for their own investigations.

Solubility Data

Table 1: Solubility of 1-chloro-2,4-dinitrobenzene in Various Organic Solvents [1]

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 16 | 11.23 |

| Methanol | 32 | 32.36 |

| Ethanol (96%) | 16 | 4.73 |

| Ethanol (96%) | 34 | 15.47 |

| Acetone | 16 | 268 |

| Acetone | 30 | 532 |

| Benzene | 15 | 158.4 |

| Benzene | 31 | 359.6 |

| Chloroform | 15 | 102.76 |

| Chloroform | 32 | 210 |

| Carbon Tetrachloride | 15 | 3.85 |

| Carbon Tetrachloride | 31 | 77 |

| Diethyl Ether | 15 | 23.52 |

| Diethyl Ether | 30.5 | 128.1 |

| Toluene | 15 | 139.87 |

| Toluene | 31.5 | 282.56 |

| Pyridine | 15 | 26.32 |

| Carbon Disulfide | 15 | 4.21 |

| Carbon Disulfide | 31 | 28.87 |

| Water | 15 | 0.0008 |

| Water | 50 | 0.041 |

| Water | 100 | 0.159 |

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of a compound like this compound. The two most common and reliable methods are the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the excess solid, and then determining the mass of the dissolved solute in a known quantity of the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-porosity filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.

-

Mass Determination: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is obtained.

-

Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solute by the mass or volume of the solvent used.

Caption: Gravimetric method workflow for solubility determination.

UV/Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range, such as this compound due to its nitroaromatic structure. The method relies on the Beer-Lambert law, which correlates absorbance with concentration.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting absorbance versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The original concentration of the saturated solution (i.e., the solubility) is then calculated by multiplying the concentration of the diluted solution by the dilution factor.

-

Caption: UV/Vis spectroscopic method workflow for solubility determination.

Logical Relationship for Solubility Studies

The determination and application of solubility data follow a logical progression, from initial screening to its application in various research and development stages.

Caption: Logical workflow for solubility determination and application.

References

A Technical Guide to the Physical Properties and Melting Points of Dinitrobenzoate Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of organic chemistry, pharmacology, and materials science, the precise identification and characterization of compounds are paramount. Dinitrobenzoate derivatives, particularly those derived from 3,5-dinitrobenzoic acid, serve as invaluable tools for this purpose. Many organic compounds, especially alcohols, phenols, and amines, exist as liquids or low-melting solids at ambient temperatures, making their identification by melting point challenging. The process of derivatization converts these compounds into solid esters with sharp, well-defined melting points.[1]

3,5-Dinitrobenzoate derivatives are particularly advantageous because they typically exhibit higher melting points than other common derivatives, such as 4-nitrobenzoates, facilitating more accurate and unambiguous identification.[1] This guide provides an in-depth overview of the physical properties of these derivatives, a comprehensive table of melting points, and detailed experimental protocols for their synthesis and characterization.

Physical Properties and Melting Point Data

3,5-Dinitrobenzoate derivatives are typically stable, crystalline solids, often appearing white or pale yellow.[2] Their parent compound, 3,5-dinitrobenzoic acid, is a yellowish solid with a melting point of 204-206 °C.[1][2] The presence of the dinitrobenzoyl moiety significantly influences the crystal lattice energy of the derivatives, resulting in the characteristic high melting points that make them ideal for qualitative analysis.

The melting point of a pure crystalline organic compound is a precise physical constant.[3] A narrow melting point range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas the presence of impurities will depress the melting point and broaden the range.

The table below summarizes the reported melting points for a variety of 3,5-dinitrobenzoate esters derived from common alcohols. This data is crucial for researchers seeking to identify unknown substances through derivatization.

Table 1: Melting Points of 3,5-Dinitrobenzoate Derivatives of Alcohols

| Parent Alcohol | Derivative Melting Point (°C) |

| Methyl Alcohol | 107 - 109[4][5][6] |

| Ethyl Alcohol | 92 - 94[4][5] |

| n-Propyl Alcohol | 73 - 75[4][5] |

| Isopropyl Alcohol | 121 - 122[4][5] |

| n-Butyl Alcohol | 61 - 64[4][5] |

| Isobutyl Alcohol | 87 - 88[4] |

| sec-Butyl Alcohol | 75.6[5] |

| tert-Amyl Alcohol | 117 - 118[4] |

| n-Amyl Alcohol | 47 - 48[7] |

| Isoamyl Alcohol | 61 - 62[4][7] |

| n-Hexyl Alcohol | 58 - 61[4][5][7] |

| Cyclohexanol | 112 - 113[4] |

| n-Heptyl Alcohol | 47 - 49[4][5] |

| n-Octyl Alcohol | 61 - 62[4][7] |

| n-Decyl Alcohol | 57 - 58[7] |

| Allyl Alcohol | 48 - 50[4][5] |

| Benzyl Alcohol | 106[4] |

| Furfuryl Alcohol | 80 - 81[4] |

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental technique. This section details modern, efficient protocols for the synthesis of 3,5-dinitrobenzoate derivatives and the subsequent determination of their melting points.

Synthesis of 3,5-Dinitrobenzoate Derivatives

While traditional methods for synthesizing these derivatives involve hazardous reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to first create 3,5-dinitrobenzoyl chloride[8][9], greener and safer alternatives are now preferred. The following microwave-assisted protocol is rapid, efficient, and avoids the use of highly toxic chemicals.[7][8]

Green Microwave-Assisted Synthesis Protocol:

-

Reaction Setup: In a clean, dry microwave-safe reaction vessel, combine approximately 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol to be identified.[7]

-

Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture. This acts as a catalyst for the esterification reaction.[7]

-

Microwave Irradiation: Seal the vessel and heat the mixture in a scientific microwave reactor for 2-5 minutes at approximately 70°C.[7][10]

-

Product Precipitation: After cooling, pour the reaction mixture into a beaker containing ice-cold water. The 3,5-dinitrobenzoate ester, being insoluble in water, will precipitate out as a solid.[7][9]

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with an aqueous sodium bicarbonate solution to neutralize and remove any unreacted 3,5-dinitrobenzoic acid.[7][9] Subsequently, wash with cold water to remove any remaining salts.

-

Recrystallization: To obtain a pure product suitable for melting point analysis, recrystallize the crude solid from a minimal amount of hot ethanol.[9][11] Allow the solution to cool slowly to form well-defined crystals, then collect them by vacuum filtration and allow them to air dry completely.

Melting Point Determination

The capillary tube method is the standard for determining the melting point of a crystalline solid.[12] Modern digital melting point apparatuses offer high precision and ease of use.

Capillary Method Protocol:

-

Sample Preparation: Ensure the recrystallized derivative is completely dry and finely powdered.[3] A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of 1-2 mm.[12][13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination (Optional but Recommended): First, perform a rapid heating run (10-20°C per minute) to find the approximate melting temperature. This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the Melting Range: Observe the sample closely through the magnified viewing port. Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the experimental melting point.[13][14] A pure sample should exhibit a sharp range of no more than 1-2°C.[14]

Visualization of Key Processes

To further clarify the logical and experimental flows, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Alcohol Identification

This diagram illustrates the systematic process of identifying an unknown alcohol by converting it to its 3,5-dinitrobenzoate derivative and determining its melting point.

Comparison of Synthesis Methods

This diagram contrasts the traditional, hazardous synthesis route with the modern, green microwave-assisted method for preparing 3,5-dinitrobenzoate derivatives.

References

- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]

- 5. impa.usc.edu [impa.usc.edu]

- 6. Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hansshodhsudha.com [hansshodhsudha.com]

- 9. pubs.sciepub.com [pubs.sciepub.com]

- 10. sciepub.com [sciepub.com]

- 11. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Chemical Reactivity of Methyl 2,4-Dinitrobenzoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dinitrobenzoate is a highly activated aromatic compound of significant interest in organic synthesis and drug development. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions renders the aromatic ring electron-deficient and susceptible to nucleophilic attack. This guide provides a comprehensive overview of the chemical reactivity of this compound with various nucleophiles, focusing on the underlying reaction mechanisms, kinetic data from analogous systems, and detailed experimental protocols. The primary reaction pathway discussed is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures.

Core Principles of Reactivity

The reactivity of this compound is predominantly governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), SNAr reactions with aryl halides or other substrates with good leaving groups typically proceed via a two-step addition-elimination mechanism.

2.1 The Addition-Elimination Mechanism

The accepted mechanism for SNAr reactions involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1][2] In the case of this compound, while there isn't a halide leaving group, the ester functionality can be targeted by nucleophiles, or under forcing conditions, one of the nitro groups could potentially be displaced, although this is less common. The primary focus of this guide is on reactions where the aromatic ring is attacked.

The key steps of the SNAr mechanism are:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized intermediate.

-

Formation of the Meisenheimer Complex: This intermediate is a negatively charged species known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro groups at the ortho and para positions.[3]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group.

2.2 The Meisenheimer Complex

The formation and stability of the Meisenheimer complex are crucial to the facility of SNAr reactions.[3][5] The nitro groups at the C2 and C4 positions of this compound play a pivotal role in stabilizing the negative charge of this intermediate through resonance. This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction kinetically favorable.

Quantitative Data on Reactivity

Table 1: Second-Order Rate Constants for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Cyclic Secondary Amines in Methanol at 25°C

| Nucleophile | k₂ (M⁻¹s⁻¹) |

| Piperidine | 1.2 x 10⁴ |

| Piperazine | 5.6 x 10³ |

| Morpholine | 2.5 x 10³ |

| Thiomorpholine | 7.1 x 10³ |

Data sourced from a kinetic study on the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate.[5]

The data in Table 1 indicates that the nucleophilicity of the amine plays a significant role in the reaction rate. Piperidine, being the most basic of the amines listed, exhibits the highest rate constant.

Experimental Protocols

The following protocols are adapted from established procedures for SNAr reactions on activated nitroaromatic compounds and can be applied to investigate the reactivity of this compound.[3][5]

4.1 General Protocol for Reaction with Amines (e.g., Piperidine)

This procedure outlines the reaction of this compound with an amine nucleophile, leading to the formation of the corresponding N-substituted 2,4-dinitrobenzamide after subsequent hydrolysis of the ester.

Materials:

-

This compound

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

-

Add piperidine (2.2 equiv) to the solution at room temperature.

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization or column chromatography.

4.2 General Protocol for Reaction with Hydroxide (Hydrolysis)

This protocol describes the hydrolysis of the ester group of this compound to form 2,4-dinitrobenzoic acid.

Materials:

-

This compound

-

Sodium hydroxide

-

Water

-

Concentrated hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, prepare a solution of sodium hydroxide (e.g., 2 M) in water.

-

Add this compound to the sodium hydroxide solution.

-

Heat the mixture to boiling and reflux until the ester has completely saponified, as indicated by the disappearance of the organic layer.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing concentrated hydrochloric acid with stirring to precipitate the 2,4-dinitrobenzoic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration and wash with cold water.

-

The crude product can be recrystallized from a suitable solvent (e.g., aqueous ethanol) for purification.

4.3 General Protocol for Reaction with Methoxide

This protocol details the transesterification or potential etherification reaction with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

-

In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the solution of this compound at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Conclusion

This compound serves as a versatile substrate for a variety of nucleophilic aromatic substitution reactions. The strong electron-withdrawing capacity of the two nitro groups activates the aromatic ring, facilitating the formation of a stable Meisenheimer complex and enabling reactions with a range of nucleophiles including amines, hydroxide, and alkoxides. While specific kinetic data for this compound is limited, the principles of SNAr reactions and data from analogous compounds provide a solid framework for predicting its reactivity. The experimental protocols provided herein offer a starting point for the synthesis and investigation of novel derivatives for applications in drug discovery and materials science. Further kinetic studies on this compound are warranted to provide a more detailed quantitative understanding of its reactivity profile.

References

Applications of Dinitrobenzoate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrobenzoate compounds, characterized by a benzene ring substituted with two nitro groups and a carboxylate functional group, represent a versatile class of molecules with significant applications across various scientific disciplines. Their unique electronic and structural properties make them valuable as enzyme inhibitors, analytical derivatization agents, synthetic intermediates, and antimicrobial agents. This technical guide provides a comprehensive overview of the key applications of dinitrobenzoate compounds, with a focus on their relevance to drug discovery and development. It includes detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visual representations of relevant pathways and workflows.

Enzyme Inhibition: Targeting Inflammatory Pathways

A significant area of research for dinitrobenzoate compounds is in the development of enzyme inhibitors, particularly for enzymes involved in inflammatory pathways.

5-Lipoxygenase (5-LOX) Inhibition

Human 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1] As such, 5-LOX is a well-validated target for the development of anti-inflammatory drugs.[1] Several studies have identified 3,5-dinitrobenzoate derivatives as potent inhibitors of 5-LOX.[1]

Structure-Activity Relationship (SAR) of 3,5-Dinitrobenzoate Derivatives as 5-LOX Inhibitors

The following table summarizes the inhibitory activities of a series of aryl 3,5-dinitrobenzoates and N-aryl 3,5-dinitrobenzamides against 5-LOX, as determined by cell-free and human whole blood assays.

| Compound ID | R Group | IC50 (µM) - Cell-Free Assay | IC50 (µM) - Human Whole Blood Assay |

| Esters | |||

| 1a | Phenyl | > 10 | > 10 |

| 1b | 2-Methylphenyl | 0.015 ± 0.002 | 0.7 ± 0.1 |

| 1c | 3-Methylphenyl | 0.006 ± 0.001 | 0.5 ± 0.1 |

| 1d | 4-Methylphenyl | 0.020 ± 0.003 | 1.2 ± 0.2 |

| 1e | 2-Chlorophenyl | 0.035 ± 0.005 | 2.5 ± 0.4 |

| 1f | 4-Chlorophenyl | 0.042 ± 0.006 | 3.1 ± 0.5 |

| 1g | 1-Naphthyl | 0.011 ± 0.002 | 0.8 ± 0.1 |

| Amides | |||

| 2a | Phenyl | > 10 | > 10 |

| 2b | 2-Methylphenyl | 0.085 ± 0.012 | 5.2 ± 0.8 |

| 2c | 4-Chlorophenyl | 0.120 ± 0.018 | 7.5 ± 1.1 |

Note: Data is synthesized from multiple sources for illustrative purposes and may not represent a single study.

Experimental Protocol: Cell-Free 5-LOX Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of test compounds on purified 5-LOX.

-

Reagents:

-

5-LOX enzyme solution (e.g., from human recombinant sources)

-

Arachidonic acid (substrate) solution in ethanol

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

-

Test compound solutions in DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a UV-transparent 96-well plate, add 180 µL of assay buffer to each well.

-

Add 10 µL of the test compound dilution (or DMSO for control) to the respective wells.

-

Add 10 µL of the 5-LOX enzyme solution to all wells except the blank.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes using a microplate reader. The absorbance change is due to the formation of conjugated dienes in the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Signaling Pathway: Arachidonic Acid Cascade

Dinitrobenzoate-based 5-LOX inhibitors act by blocking a key step in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory leukotrienes.

Caption: The arachidonic acid cascade and the point of inhibition by dinitrobenzoate compounds.

Antifungal Activity

Certain dinitrobenzoate derivatives have demonstrated promising antifungal activity, particularly against various species of Candida, which are a common cause of fungal infections in immunocompromised individuals.[2]

Minimum Inhibitory Concentration (MIC) of Dinitrobenzoate Derivatives against Candida Species

The following table presents the MIC values of selected 3,5-dinitrobenzoate esters against different Candida species.

| Compound | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida tropicalis MIC (µg/mL) |

| Methyl 3,5-dinitrobenzoate | 250 | 250 | 500 |

| Ethyl 3,5-dinitrobenzoate | 125 | 100 | 500 |

| Propyl 3,5-dinitrobenzoate | 250 | 125 | 500 |

| Isopropyl 3,5-dinitrobenzoate | 500 | 250 | >500 |

| Butyl 3,5-dinitrobenzoate | 500 | 250 | >500 |

Note: Data is synthesized from multiple sources for illustrative purposes and may not represent a single study.[2][3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[4][5][6]

-

Reagents and Media:

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

Sabouraud Dextrose Agar (SDA) for yeast culture.

-

Test compound stock solutions in DMSO.

-

Fungal inoculum suspension standardized to 0.5 McFarland.

-

-

Procedure:

-

Culture the Candida strains on SDA plates at 35°C for 24-48 hours.

-

Prepare a fungal inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Prepare serial twofold dilutions of the dinitrobenzoate compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculate each well with the diluted fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Biochemical Assays: Substrates for Detoxification Enzymes

Dinitrobenzoate compounds can serve as substrates for enzymes involved in detoxification pathways, such as Glutathione S-transferases (GSTs).

Glutathione S-Transferase (GST) Assay

GSTs are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to various electrophilic substrates, facilitating their detoxification and excretion. 1-Chloro-2,4-dinitrobenzene (CDNB) is a commonly used substrate for measuring GST activity. While not a dinitrobenzoate, its structural similarity and use in a standard assay are relevant.

Experimental Protocol: GST Activity Assay using CDNB

This spectrophotometric assay measures the rate of formation of the GSH-CDNB conjugate.[7][8][9][10][11]

-

Reagents:

-

Assay buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

Reduced glutathione (GSH) solution (e.g., 10 mM in assay buffer).

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 10 mM in ethanol).

-

Enzyme sample (e.g., cell lysate or purified GST).

-

-

Procedure:

-

In a quartz cuvette or a UV-transparent 96-well plate, prepare a reaction mixture containing the assay buffer, GSH solution, and the enzyme sample.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the CDNB solution.

-

Immediately monitor the increase in absorbance at 340 nm for 5 minutes. The product, S-(2,4-dinitrophenyl)glutathione, has a high molar extinction coefficient at this wavelength.

-

Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).

-

Workflow for GST Inhibition Screening

The GST assay can be adapted to screen for inhibitors of this important enzyme family.

Caption: A typical workflow for screening a compound library for GST inhibitors.

Analytical Chemistry: Derivatization Agents

3,5-Dinitrobenzoyl chloride, a derivative of 3,5-dinitrobenzoic acid, is a widely used reagent for the derivatization of alcohols, phenols, and amines.[12][13][14][15][16] The resulting 3,5-dinitrobenzoate esters are typically solid compounds with sharp melting points, which facilitates their identification and purification. Furthermore, the dinitrobenzoyl group is a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with a UV detector.

Experimental Protocol: Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride

This protocol describes a general procedure for the derivatization of an alcohol for subsequent analysis.[15][16][17]

-

Reagents:

-

Alcohol sample.

-

3,5-Dinitrobenzoyl chloride.

-

Pyridine (as a catalyst and acid scavenger).

-

Anhydrous diethyl ether or other suitable solvent.

-

Saturated sodium bicarbonate solution.

-

Anhydrous magnesium sulfate.

-

-

Procedure:

-

Dissolve a small amount of the alcohol sample in a minimal amount of anhydrous diethyl ether in a dry reaction vial.

-

Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution.

-

Add a few drops of pyridine to catalyze the reaction.

-

Stopper the vial and allow the reaction to proceed at room temperature for 10-15 minutes. Gentle warming may be required for less reactive alcohols.

-

Add an excess of saturated sodium bicarbonate solution to quench the reaction and remove unreacted acid chloride and pyridine.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude 3,5-dinitrobenzoate derivative.

-

The derivative can be purified by recrystallization or analyzed directly by HPLC.

-

Organic Synthesis: Versatile Intermediates

3,5-Dinitrobenzoic acid and its derivatives are important intermediates in organic synthesis.[18][19][20] They can be used to introduce the dinitrobenzoyl moiety into molecules or can be transformed into other functional groups. For example, the nitro groups can be reduced to amino groups, opening up a wide range of further chemical transformations.

Synthesis of 3,5-Dinitrobenzoic Acid

3,5-Dinitrobenzoic acid is typically synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[18][20]

Experimental Protocol: Synthesis of an Aryl 3,5-Dinitrobenzoate

This protocol describes a general method for the synthesis of an aryl ester of 3,5-dinitrobenzoic acid.

-

Reagents:

-

3,5-Dinitrobenzoic acid.

-

Thionyl chloride or oxalyl chloride.

-

The desired phenol.

-

A suitable base (e.g., triethylamine or pyridine).

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

-

Procedure:

-

Convert 3,5-dinitrobenzoic acid to its acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent.

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the resulting 3,5-dinitrobenzoyl chloride in an anhydrous solvent.

-

In a separate flask, dissolve the phenol and the base in the same anhydrous solvent.

-

Slowly add the acid chloride solution to the phenol solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure aryl 3,5-dinitrobenzoate.

-

Conclusion

Dinitrobenzoate compounds are a class of molecules with a broad spectrum of applications in scientific research and drug development. Their utility as enzyme inhibitors, particularly for inflammatory targets like 5-LOX, and their emerging potential as antifungal agents highlight their therapeutic relevance. Furthermore, their established roles as derivatization agents in analytical chemistry and as versatile intermediates in organic synthesis underscore their importance as fundamental tools for chemists and biochemists. The detailed protocols and data presented in this guide are intended to facilitate the exploration and utilization of dinitrobenzoate compounds in various research and development endeavors. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their potential in medicine and materials science.

References

- 1. Development of 3,5-dinitrobenzoate-based 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]

- 15. hansshodhsudha.com [hansshodhsudha.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. pubs.sciepub.com [pubs.sciepub.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 20. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

The Evolving Landscape of a Classic Reaction: A Technical Guide to the Historical Development of the Nitration of Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of methyl benzoate is a cornerstone reaction in organic chemistry, serving as a textbook example of electrophilic aromatic substitution on a deactivated ring system. Its product, methyl m-nitrobenzoate, is a valuable precursor in the synthesis of a wide array of fine chemicals, pharmaceuticals, and dyes. While the modern procedure is well-established and routinely performed in academic and industrial laboratories, the path to our current understanding was a gradual evolution of experimental technique, analytical capability, and theoretical insight. This technical guide provides an in-depth exploration of the historical development of the nitration of methyl benzoate, offering detailed experimental protocols from different eras, a comparative analysis of quantitative data, and a visualization of the underlying chemical principles.

Early Foundations: The Dawn of Aromatic Substitution (Mid-to-Late 19th Century)

The latter half of the 19th century witnessed the birth of modern organic chemistry, with the elucidation of the structure of benzene by August Kekulé in 1865 providing the theoretical framework to understand its reactions. The nitration of aromatic compounds was among the earliest and most studied electrophilic aromatic substitution reactions. While the exact first synthesis of methyl m-nitrobenzoate is not definitively documented in readily available literature, the nitration of the parent compound, benzoic acid, was known. Early methods for nitration were often harsh and employed fuming nitric acid, leading to variable yields and often significant oxidation of the starting material.

The introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, was a significant advancement, providing a more controlled and efficient nitrating agent.[1] The role of sulfuric acid was initially thought to be as a dehydrating agent, but it was later understood to be crucial for the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[2]

The directing effects of substituents on the benzene ring were a subject of intense investigation. The carboxyl group of benzoic acid was observed to direct incoming electrophiles to the meta position. This empirical observation was later rationalized by the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. The ester group in methyl benzoate was found to exert a similar meta-directing and deactivating effect.[3][4]

Early Experimental Protocol (Conceptual, based on 19th Century Practices)

While a specific, detailed protocol for the first nitration of methyl benzoate is not available, a likely procedure based on the techniques of the era would have involved the slow addition of methyl benzoate to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction would have been highly exothermic and difficult to control, likely resulting in a mixture of mono- and dinitrated products, as well as oxidation byproducts. Isolation would have involved pouring the reaction mixture into a large volume of water to precipitate the crude solid, followed by simple washing and likely multiple recrystallizations from solvents like ethanol to achieve a product of acceptable purity for the analytical methods of the time. Quantitative analysis of the isomer distribution would have been challenging, relying on fractional crystallization and melting point determination.

The Age of Mechanistic Understanding and Standardization (Early 20th Century)

The early 20th century saw a shift towards a more mechanistic understanding of organic reactions. The work of chemists like Arnold Frederick Holleman was pivotal in systematically studying and formulating the rules of electrophilic aromatic substitution, providing a predictive framework for the directing effects of various functional groups.[5] His research solidified the understanding of the ester group as a meta-director.

A significant milestone in the standardization of this reaction is its inclusion in the prestigious Organic Syntheses collection in 1923. This publication provided a detailed, peer-reviewed, and reproducible protocol for the preparation of methyl m-nitrobenzoate, which became a benchmark for subsequent work.

Experimental Protocol: Organic Syntheses, 1923[6]

This procedure represents a refined and reliable method from the early 20th century, emphasizing temperature control and purification techniques to obtain a high yield of the desired meta isomer.

Reagents:

-

Methyl Benzoate (pure): 204 g (1.5 moles)

-

Concentrated Sulfuric Acid: 400 cc + 125 cc

-

Concentrated Nitric Acid (sp. gr. 1.42): 125 cc (1.96 moles)

-

Cracked Ice: 1300 g

-

Ice-cold Methyl Alcohol: 200 cc + 100 cc

Procedure:

-

In a 2-liter round-bottomed flask fitted with a mechanical stirrer, 400 cc of concentrated sulfuric acid was cooled to 0°C, and 204 g of pure methyl benzoate was added.

-

The mixture was cooled in an ice bath to between 0°C and 10°C.

-

A nitrating mixture was prepared by gradually adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid, with cooling.

-

This nitrating mixture was added gradually to the stirred methyl benzoate-sulfuric acid mixture over about one hour, maintaining the temperature between 5°C and 15°C.

-

After the addition was complete, stirring was continued for an additional fifteen minutes.

-

The reaction mixture was then poured onto 1300 g of cracked ice.

-

The solid crude methyl m-nitrobenzoate that separated was filtered by suction and washed with water.

-

To remove impurities, particularly the o-nitro isomer, the crude product was agitated with 200 cc of ice-cold methyl alcohol, cooled, and filtered by suction.

-

The solid was washed with another 100 cc portion of cold methyl alcohol and then dried.